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Compound of Interest

Compound Name: (R)-Simurosertib

Cat. No.: B2602042 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an in-

depth analysis of Simurosertib, also known as TAK-931, a potent and selective inhibitor of Cell

Division Cycle 7 (CDC7) kinase. It has come to light through extensive research that (R)-
Simurosertib and TAK-931 are indeed the same investigational drug, with Simurosertib being

the non-proprietary name for the compound developed under the code TAK-931.

This document consolidates key preclinical and clinical data, offering a detailed examination of

its mechanism of action, experimental validation, and therapeutic potential.

Mechanism of Action and Cellular Effects
Simurosertib is an orally bioavailable, ATP-competitive inhibitor of CDC7 kinase[1][2][3]. CDC7

is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the

regulation of the cell cycle[4][5]. By binding to and inhibiting CDC7, Simurosertib prevents the

phosphorylation of its key substrate, the minichromosome maintenance complex component 2

(MCM2). This inhibition of MCM2 phosphorylation blocks the initiation of DNA replication,

leading to S-phase delay and replication stress. The resulting cellular stress triggers mitotic

aberrations, including centrosome dysregulation and chromosome missegregation, ultimately

inducing cell cycle arrest and apoptosis in cancer cells. Notably, CDC7 is often overexpressed

in various cancers, making it a compelling target for anticancer therapy.
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The potency and selectivity of Simurosertib have been characterized in a variety of preclinical

assays. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Potency and Selectivity of Simurosertib (TAK-931)

Parameter Value
Cell Line/Assay
Condition

Reference

IC50 (CDC7) <0.3 nM Enzymatic Assay

IC50 (CDK2) 6,300 nM Enzymatic Assay

IC50 (ROCK1) 430 nM Enzymatic Assay

Cellular IC50 (pMCM2

Inhibition)
17 nM HeLa Cells

EC50 (Cell

Proliferation)
81 nM COLO 205 Cells

Selectivity (vs. 317

other kinases)
>120-fold

Kinase Panel

Screening

Table 2: In Vivo Antitumor Activity of Simurosertib (TAK-931) in Xenograft Models
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Cancer Type
Xenograft
Model

Dosing
Regimen

Tumor Growth
Inhibition
(%TGI)

Reference

Colorectal COLO 205 80 mg/kg, oral

Significant

inhibition of

pMCM2

Pancreatic
PHTX-249Pa

(PDX)

60 mg/kg, bid, 3

days on/4 days

off

96.6%

Pancreatic
PHTX-249Pa

(PDX)

40 mg/kg, qd, 21

days
68.4%

Pancreatic
PHTX-249Pa

(PDX)

60 mg/kg, qd, 21

days
75.1%

Pancreatic
PHTXM-97Pa

(PDX)
40 mg/kg, qd 86.1%

Pancreatic
PHTXM-97Pa

(PDX)
60 mg/kg, qd 89.9%

Signaling Pathway and Experimental Workflow
To visually represent the mechanism of Simurosertib and the methods used for its evaluation,

the following diagrams are provided.
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Caption: Simurosertib's mechanism of action in the cell cycle.
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Caption: Experimental workflow for evaluating Simurosertib.

Detailed Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key

experiments are provided below.

Enzymatic Kinase Assay for IC50 Determination
The inhibitory activity of Simurosertib against CDC7/DBF4 and CDK2/cyclin E was determined

using a radiometric filter binding assay. The kinase reaction was performed in a buffer

containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA. The

enzyme, substrate (histone H1 for CDC7 and Rb protein for CDK2), and varying concentrations

of Simurosertib were incubated with [γ-33P]ATP for a specified time at room temperature. The

reaction was stopped by the addition of phosphoric acid. The reaction mixture was then

transferred to a filter plate, which was washed to remove unincorporated ATP. The radioactivity

retained on the filter, corresponding to the phosphorylated substrate, was measured using a
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liquid scintillation counter. The IC50 values were calculated by fitting the dose-response data to

a four-parameter logistic equation.

Western Blot for Cellular pMCM2 Inhibition
COLO205 cells were seeded in 6-well plates and allowed to adhere overnight. The cells were

then treated with various concentrations of Simurosertib or a vehicle control for 4 hours.

Following treatment, the cells were lysed in RIPA buffer supplemented with protease and

phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay.

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF

membrane. The membrane was blocked with 5% non-fat milk in TBST and then incubated with

primary antibodies against pMCM2 (Ser40) and total MCM2 overnight at 4°C. After washing,

the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection

system. Lamin B1 was used as a loading control.

Cell Viability Assay
The antiproliferative effects of Simurosertib were assessed using a CellTiter-Glo Luminescent

Cell Viability Assay. Cancer cells were seeded in 96-well plates and treated with a range of

Simurosertib concentrations for 72 hours. After the incubation period, the CellTiter-Glo reagent

was added to each well, and the luminescence, which is proportional to the amount of ATP and

thus the number of viable cells, was measured using a microplate reader. The EC50 values

were determined from the dose-response curves.

In Vivo Xenograft Studies
Female BALB/c nude mice were subcutaneously inoculated with COLO205 or other cancer

cells. When the tumors reached a palpable size, the mice were randomized into vehicle control

and treatment groups. Simurosertib was administered orally at the indicated doses and

schedules. Tumor volume was measured regularly using calipers and calculated using the

formula: (length × width^2) / 2. Body weight was also monitored as an indicator of toxicity. At

the end of the study, or at specified time points, tumors were excised for pharmacodynamic

analysis, such as immunohistochemistry for pMCM2. Tumor growth inhibition (%TGI) was

calculated as the percentage difference in the mean tumor volume between the treated and

vehicle control groups.
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Clinical Development
Simurosertib (TAK-931) has been evaluated in Phase 1 and 2 clinical trials for patients with

advanced solid tumors, including metastatic pancreatic cancer and colorectal cancer. These

studies aimed to determine the safety, tolerability, pharmacokinetics, and preliminary antitumor

activity of the drug. The most common dose-limiting toxicity observed was neutropenia. A

recommended Phase 2 dose of 50 mg once daily for 14 days followed by a 7-day rest period in

a 21-day cycle has been established. Early signs of clinical activity, including partial responses,

have been observed in some patients with advanced cancers.

In conclusion, Simurosertib (TAK-931) is a highly potent and selective inhibitor of CDC7 kinase

with a well-defined mechanism of action. It has demonstrated significant antitumor activity in

preclinical models and has shown a manageable safety profile with preliminary signs of efficacy

in early-phase clinical trials. Further investigation into its therapeutic potential, both as a

monotherapy and in combination with other agents, is ongoing.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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